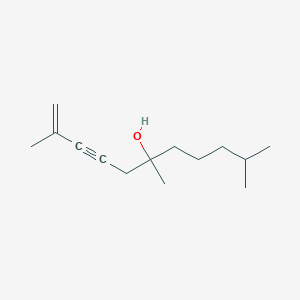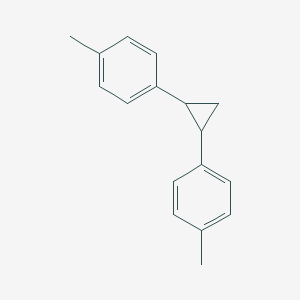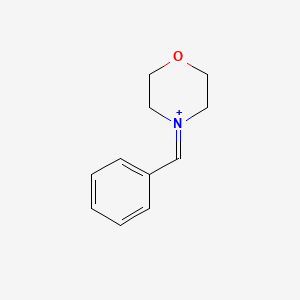
Diethyl(dimethyl)phosphanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(dimethyl)phosphanium perchlorate is an organophosphorus compound with the molecular formula C6H16ClO4P It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl(dimethyl)phosphanium perchlorate can be synthesized through the reaction of diethyl(dimethyl)phosphine with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety and yield. The general reaction is as follows:
(C2H5)2(CH3)2P+HClO4→(C2H5)2(CH3)2P+ClO4−
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The reaction is typically carried out in specialized reactors designed to handle such hazardous materials.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(dimethyl)phosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Diethyl(dimethyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Triethylphosphine: Another quaternary phosphonium salt with similar reactivity.
Tetramethylphosphonium chloride: A related compound with different alkyl groups attached to the phosphorus atom.
Uniqueness
Diethyl(dimethyl)phosphanium perchlorate is unique due to its specific combination of ethyl and methyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity compared to other phosphonium salts.
Propiedades
| 111928-14-4 | |
Fórmula molecular |
C6H16ClO4P |
Peso molecular |
218.61 g/mol |
Nombre IUPAC |
diethyl(dimethyl)phosphanium;perchlorate |
InChI |
InChI=1S/C6H16P.ClHO4/c1-5-7(3,4)6-2;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
NJZIHFFGEVVWJN-UHFFFAOYSA-M |
SMILES canónico |
CC[P+](C)(C)CC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)


![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)

![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
